molecular formula C15H14Cl2N2O2S B2736802 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide CAS No. 1421484-71-0

2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide

Cat. No.: B2736802
CAS No.: 1421484-71-0
M. Wt: 357.25
InChI Key: JYNMOFXFNNXRGJ-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiophene ring, and a morpholine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichloroaniline, is reacted with a suitable carboxylating agent to form the corresponding carboxylic acid derivative.

    Coupling with Thiophene: The carboxylic acid derivative is then coupled with thiophene-2-amine under appropriate conditions to form the thiophene-substituted intermediate.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl and thiophene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)acetamide
  • 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)pyrrolidine-4-carboxamide
  • 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)piperidine-4-carboxamide

Uniqueness

2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-thiophen-2-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c16-11-6-10(7-12(17)8-11)13-9-19(3-4-21-13)15(20)18-14-2-1-5-22-14/h1-2,5-8,13H,3-4,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNMOFXFNNXRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CS2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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